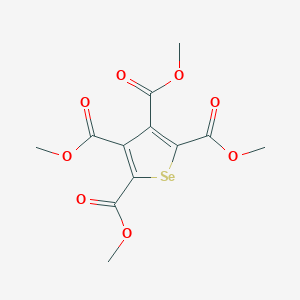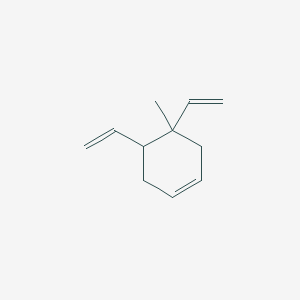
4,5-Diethenyl-4-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethenyl-4-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by the presence of two ethenyl groups and a methyl group attached to a cyclohexene ring.
準備方法
Synthetic Routes and Reaction Conditions
4,5-Diethenyl-4-methylcyclohex-1-ene can be synthesized through the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating 4-methylcyclohexanol with phosphoric acid, leading to the formation of the desired cycloalkene along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4,5-Diethenyl-4-methylcyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated cycloalkanes.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated cycloalkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,5-Diethenyl-4-methylcyclohex-1-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Diethenyl-4-methylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.
類似化合物との比較
Similar Compounds
4-Methylcyclohexene: A simpler cycloalkene with a single methyl group.
4,4-Dimethylcyclohexene: Contains two methyl groups on the cyclohexene ring.
4-Ethenylcyclohexene: Contains a single ethenyl group on the cyclohexene ring.
Uniqueness
4,5-Diethenyl-4-methylcyclohex-1-ene is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
112523-64-5 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
4,5-bis(ethenyl)-4-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-7,10H,1-2,8-9H2,3H3 |
InChIキー |
LJUPYFSXARFQMA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=CCC1C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
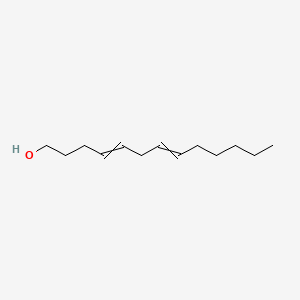
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)
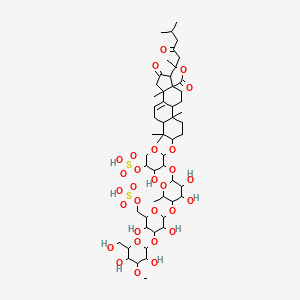
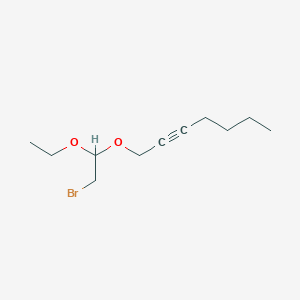
![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
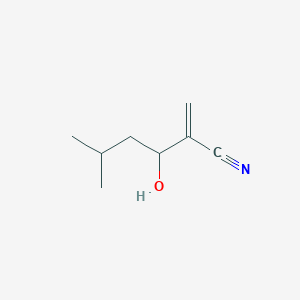
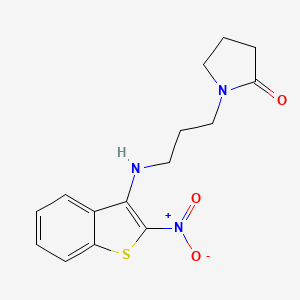
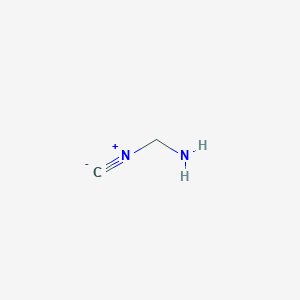
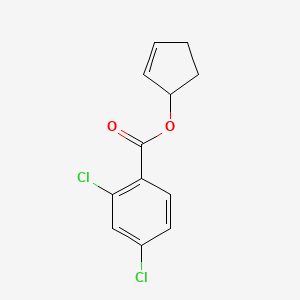
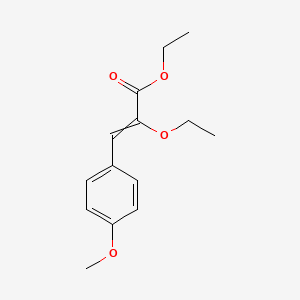
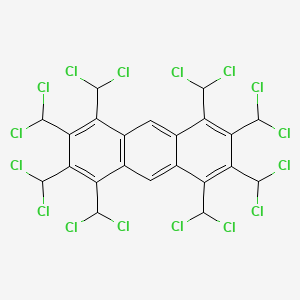
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
